![molecular formula C21H25N5O B6600186 1-[3-({[(1H-indol-4-yl)methyl]amino}methyl)pyridin-2-yl]piperidine-4-carboxamide CAS No. 1827013-80-8](/img/structure/B6600186.png)

1-[3-({[(1H-indol-4-yl)methyl]amino}methyl)pyridin-2-yl]piperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

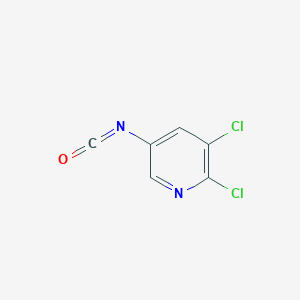

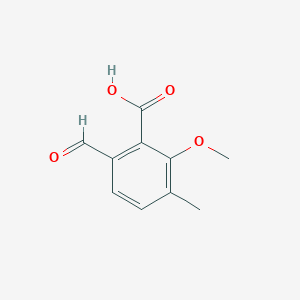

1-[3-({[(1H-indol-4-yl)methyl]amino}methyl)pyridin-2-yl]piperidine-4-carboxamide, commonly referred to as ‘Indol-4-ylmethylpyridin-2-ylpiperidine-4-carboxamide’, is a small molecule that has been used for a variety of scientific research applications. This compound is a derivative of piperidine and has a molecular weight of approximately 259.3 g/mol. It is a white crystalline solid with a melting point of approximately 143-145°C. This compound has been extensively studied for its wide range of biochemical and physiological effects, and is widely used in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Indol-4-ylmethylpyridin-2-ylpiperidine-4-carboxamide is widely used in scientific research applications. It has been studied for its potential to act as a modulator of G protein-coupled receptors (GPCRs), which are involved in a variety of physiological processes. This compound has also been studied for its ability to modulate the activity of enzymes, such as phosphodiesterases, which are involved in the regulation of cellular signaling pathways. Additionally, this compound has been studied for its potential to act as an inhibitor of protein kinases, which are involved in the regulation of cell cycle progression and apoptosis.

Wirkmechanismus

Target of Action

AKOS025422783, also known as EN300-26721788, Z1135129326, or 1-[3-({[(1H-indol-4-yl)methyl]amino}methyl)pyridin-2-yl]piperidine-4-carboxamide, primarily targets the Voltage-Dependent Anion Channel (VDAC) . VDAC is a key component of the outer mitochondrial membrane and plays a crucial role in regulating mitochondrial function and apoptosis .

Mode of Action

AKOS025422783 acts as an inhibitor of VDAC . It reduces channel conductance, thereby modulating the flow of ions and metabolites across the mitochondrial membrane . In HEK-293 cells, AKOS025422783 has been shown to inhibit selenium-induced VDAC oligomerization, cytochrome C release from mitochondria, and apoptosis .

Biochemical Pathways

By inhibiting VDAC, AKOS025422783 could potentially disrupt the balance of ions and metabolites in the mitochondria, affecting energy production and other mitochondrial functions .

Pharmacokinetics

Understanding the pharmacokinetics of a compound is crucial for predicting its bioavailability and therapeutic efficacy

Result of Action

At the molecular and cellular level, AKOS025422783’s action results in the inhibition of VDAC, potentially leading to altered mitochondrial function and reduced apoptosis . This could have significant implications for cellular health and survival, particularly in contexts where regulation of apoptosis is critical.

Action Environment

Factors such as temperature, ph, and the presence of other molecules could potentially affect its stability and activity

Vorteile Und Einschränkungen Für Laborexperimente

The use of Indol-4-ylmethylpyridin-2-ylpiperidine-4-carboxamide in laboratory experiments has several advantages. This compound is relatively easy to synthesize, and it is also stable and easy to store. Additionally, this compound has a wide range of potential applications, making it useful for a variety of research projects. However, there are some limitations to the use of this compound. For example, this compound is not very soluble in water, which can limit its use in certain experiments. Additionally, this compound is not very selective, which can lead to nonspecific effects in certain experiments.

Zukünftige Richtungen

There are a number of potential future directions for research involving Indol-4-ylmethylpyridin-2-ylpiperidine-4-carboxamide. These include further studies on the compound’s effects on GPCR activity, as well as its potential to act as an inhibitor of protein kinases. Additionally, further studies could be conducted to determine the compound’s potential to modulate the activity of enzymes involved in the regulation of cellular signaling pathways. Additionally, further research could be conducted to explore the compound’s potential to act as an anti-inflammatory and analgesic agent. Finally, further studies could be conducted to explore the compound’s potential to act as a modulator of other physiological processes, such as those involved in immune system regulation.

Synthesemethoden

The synthesis of Indol-4-ylmethylpyridin-2-ylpiperidine-4-carboxamide is a three-step process. The first step involves the reaction of indole-4-carboxaldehyde with 3-amino-4-hydroxybenzaldehyde in the presence of an acid catalyst to form the Schiff base compound. The second step involves the reduction of the Schiff base compound using sodium borohydride, which yields the desired product. The final step involves the purification of the product using column chromatography.

Eigenschaften

IUPAC Name |

1-[3-[(1H-indol-4-ylmethylamino)methyl]pyridin-2-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O/c22-20(27)15-7-11-26(12-8-15)21-17(4-2-9-25-21)14-23-13-16-3-1-5-19-18(16)6-10-24-19/h1-6,9-10,15,23-24H,7-8,11-14H2,(H2,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPSNMFUYKKTQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=C(C=CC=N2)CNCC3=C4C=CNC4=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(chlorosulfonyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B6600108.png)